molecular formula C26H23BrClN3O2S B11445881 5-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11445881
M. Wt: 556.9 g/mol
InChI Key: ATGPZGQBJMIPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-BROMOPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorophenylmethylsulfanyl group, and a dimethylpyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidoquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This can be achieved through a bromination reaction using bromine or a brominating agent.

    Attachment of the chlorophenylmethylsulfanyl group: This step involves a nucleophilic substitution reaction where the chlorophenylmethylsulfanyl group is introduced to the core structure.

    Final modifications: Any additional functional groups or modifications are introduced in the final steps to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **5-(4-BROMOPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
  • **5-(4-FLUOROPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
  • **5-(4-METHOXYPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE

Uniqueness

The uniqueness of 5-(4-BROMOPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where these properties are desired.

Properties

Molecular Formula

C26H23BrClN3O2S

Molecular Weight

556.9 g/mol

IUPAC Name

5-(4-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H23BrClN3O2S/c1-26(2)11-18-21(19(32)12-26)20(14-7-9-16(27)10-8-14)22-23(29-18)30-25(31-24(22)33)34-13-15-5-3-4-6-17(15)28/h3-10,20H,11-13H2,1-2H3,(H2,29,30,31,33)

InChI Key

ATGPZGQBJMIPFL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)Br)C(=O)C1)C

Origin of Product

United States

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